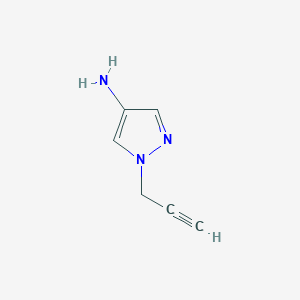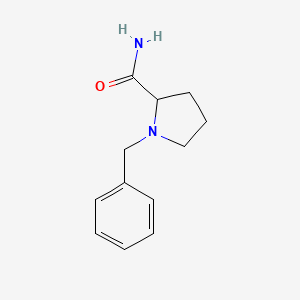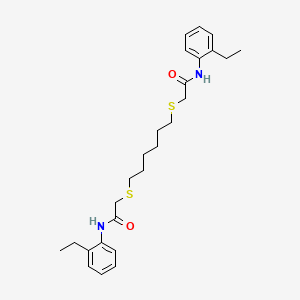
1-Prop-2-ynylpyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Prop-2-ynylpyrazol-4-amine” is a chemical compound with the molecular formula C6H7N3. It is a pyrazole derivative, which is a class of compounds that have been found to have various applications in the field of chemistry and medicine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Prop-2-ynylpyrazol-4-amine”, has been a topic of interest in recent years. Pyrazole-containing compounds are versatile and can be used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . A review paper discusses the recent advances in synthetic approaches for the preparation of pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of “1-Prop-2-ynylpyrazol-4-amine” can be analyzed using various techniques. The compound belongs to the pyrazole class of compounds, which are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis
The chemical reactions involving “1-Prop-2-ynylpyrazol-4-amine” can be complex and varied. A review paper discusses the spectroscopy of amines, which could be relevant to this compound . Another paper discusses the solvent-free synthesis of propargylamines, which could be relevant given the prop-2-ynyl group in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Prop-2-ynylpyrazol-4-amine” can be analyzed using various techniques. A review paper discusses the physical and chemical properties of polymeric biomaterials, which could be relevant to this compound . Another paper discusses the physicochemical properties of a similar compound .Applications De Recherche Scientifique
Medicinal Chemistry
The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential . Researchers have explored various pyrazole derivatives, including those bearing a free amino group at positions 3, 4, or 5 (referred to as 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively). These aminopyrazoles offer advantages as ligands for receptors, enzymes (such as p38MAPK and kinases), and targets relevant to bacterial and viral infections. Notably, some 3-aminopyrazoles have demonstrated promising anticancer and anti-inflammatory properties .
Organic Synthesis
The pyrazole fragment plays a crucial role in organic ligands and acts as both a directing and transforming group in synthetic processes . Researchers have harnessed the unique reactivity of the pyrazole structure to create diverse compounds through innovative synthetic methods.
Industrial Applications
Beyond medicinal and agrochemical contexts, pyrazole derivatives have industrial applications. They contribute to polymer chemistry, food industry additives, and other specialized fields.
Orientations Futures
The future directions for research on “1-Prop-2-ynylpyrazol-4-amine” could involve further exploration of its synthesis, properties, and potential applications. Recent advances in synthetic chemistry suggest that there is ongoing interest in developing new methods for synthesizing pyrazole derivatives . Additionally, the potential biological activities of pyrazole derivatives suggest that there could be future research exploring their use in medicine .
Propriétés
IUPAC Name |
1-prop-2-ynylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGQREXEJBZWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)




![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)
![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)


